molecular formula C15H9N3O3 B3057478 N'-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide CAS No. 81253-04-5

N'-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide

Cat. No.: B3057478
CAS No.: 81253-04-5
M. Wt: 279.25 g/mol
InChI Key: WBRLZIXEQFIXCQ-UHFFFAOYSA-N
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Description

N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide is a heterocyclic compound with a molecular weight of 279.25 g/mol It is known for its unique structure, which includes an indene core and a pyridine ring connected through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide typically involves the reaction of indane-1,2,3-trione with pyridine-4-carbohydrazide under specific conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the indene or pyridine rings .

Scientific Research Applications

N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide exerts its effects involves the inhibition of protein kinase CK2 . This enzyme plays a crucial role in cell proliferation and survival. By inhibiting CK2, the compound can disrupt these processes, leading to potential therapeutic effects in cancer treatment.

Comparison with Similar Compounds

Uniqueness: N’-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide stands out due to its combination of an indene core and a pyridine ring, which imparts unique chemical and biological properties. Its ability to inhibit protein kinase CK2 makes it particularly valuable in medicinal chemistry .

Properties

IUPAC Name

N-[(1,3-dioxoinden-2-ylidene)amino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O3/c19-13-10-3-1-2-4-11(10)14(20)12(13)17-18-15(21)9-5-7-16-8-6-9/h1-8H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRLZIXEQFIXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=NNC(=O)C3=CC=NC=C3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001873
Record name N-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81253-04-5
Record name NSC54689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(1,3-Dioxo-1,3-dihydro-2H-inden-2-ylidene)pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide
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N'-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide
Reactant of Route 3
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N'-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)pyridine-4-carbohydrazide

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